4-Methoxy-3-n-pentoxyphenyl methyl sulfide
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Overview
Description
4-Methoxy-3-n-pentoxyphenyl methyl sulfide is a chemical compound characterized by its unique molecular structure, which includes a phenyl ring substituted with a methoxy group, a pentoxy group, and a methyl sulfide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3-n-pentoxyphenyl methyl sulfide typically involves the following steps:
Phenol Derivative Preparation: Start with a phenol derivative that can be functionalized with the desired substituents.
Methoxylation: Introduce the methoxy group (-OCH₃) through a methylation reaction using methanol and an acid catalyst.
Pentoxylation: Introduce the pentoxy group (-O(CH₂)₅CH₃) through an etherification reaction using pentyloxymethane and a suitable catalyst.
Sulfide Formation: Introduce the methyl sulfide group (-SCH₃) through a sulfidation reaction using methyl iodide and a base.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors or batch reactors, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-3-n-pentoxyphenyl methyl sulfide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the sulfide group to a sulfoxide or sulfone.
Reduction: Reduction reactions can reduce the compound to simpler derivatives.
Substitution: Substitution reactions can replace one of the substituents with another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include alkyl halides and strong bases.
Major Products Formed:
Oxidation: 4-Methoxy-3-n-pentoxyphenyl methyl sulfoxide or sulfone.
Reduction: Reduced derivatives of the compound.
Substitution: Derivatives with different functional groups.
Scientific Research Applications
4-Methoxy-3-n-pentoxyphenyl methyl sulfide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Methoxy-3-n-pentoxyphenyl methyl sulfide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Methoxy-3-n-pentoxyphenyl methyl sulfide can be compared to other similar compounds, such as:
4-Methoxyphenyl methyl sulfide: Lacks the pentoxy group.
3-n-Pentoxyphenyl methyl sulfide: Lacks the methoxy group.
4-Methoxy-3-n-pentoxybenzene: Lacks the methyl sulfide group.
Biological Activity
4-Methoxy-3-n-pentoxyphenyl methyl sulfide is an organic compound characterized by its unique structure, which includes a methoxy group, a pentoxy group, and a methyl sulfide moiety. This combination of functional groups not only contributes to its chemical properties but also suggests potential biological activities, particularly in the fields of antimicrobial and anticancer research.
The molecular formula of this compound is C15H24O2S, with a molecular weight of approximately 240.37 g/mol. The presence of the methoxy (-OCH₃) and n-pentoxy (-OC₅H₁₁) groups enhances its hydrophobic characteristics, which may influence its bioavailability and interaction with biological targets .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies suggest that the compound may inhibit bacterial growth by targeting specific enzymes essential for bacterial metabolism. For instance, it has been shown to affect the activity of certain bacterial enzymes, potentially leading to cell death .
Anticancer Activity
In addition to its antimicrobial effects, this compound shows promise as an anticancer agent. Preliminary studies have demonstrated that it can induce apoptosis in various cancer cell lines. For example, in vitro assays have reported that this compound effectively reduces cell viability in A-549 (lung cancer), MCF7 (breast cancer), and HCT-116 (colon cancer) cell lines, with IC50 values comparable to established chemotherapeutic agents like doxorubicin .
Cell Line | IC50 Value (μmol/mL) | Reference Compound | IC50 Value (μmol/mL) |
---|---|---|---|
A-549 | 0.02 | Doxorubicin | 0.04 |
MCF7 | 0.06 | Doxorubicin | 0.06 |
HCT-116 | 0.08 | Doxorubicin | 0.04 |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Induction of Apoptosis : It has been observed to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Radical Scavenging Activity : Similar compounds have shown antioxidant properties, which may contribute to their overall biological efficacy .
Case Studies
A notable study investigated the effects of various derivatives of methoxy-substituted compounds on cancer cell lines. The results indicated that structural modifications significantly influenced biological activity, highlighting the importance of the methoxy and pentoxy groups in enhancing therapeutic potential.
Properties
IUPAC Name |
1-methoxy-4-methylsulfanyl-2-pentoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2S/c1-4-5-6-9-15-13-10-11(16-3)7-8-12(13)14-2/h7-8,10H,4-6,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSBUQPHMZRKLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=CC(=C1)SC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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